Isopropyl anthranilate
Overview
Description
Isopropyl anthranilate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can shed light on the synthesis, molecular structure, and chemical properties of similar anthracene and anthranilic acid derivatives. For instance, the synthesis of anthracene-containing polypropylene and isopropyl-substituted anthraquinones, as well as the reaction of anthranilic acid derivatives, are relevant to understanding the broader chemical context of isopropyl anthranilate .
Synthesis Analysis
The synthesis of related compounds involves several steps and reactions. For example, the synthesis of anthracene-containing isotactic polypropylene (An-iPP) is achieved through direct copolymerization, which includes the use of 9-hexenylanthracene and propylene . Similarly, isopropyl-substituted anthraquinones are synthesized via Friedel–Crafts acylations, followed by cyclization, although this process can result in the migration of isopropyl groups or their loss . These methods provide insights into potential synthetic routes for isopropyl anthranilate, which may involve similar Friedel–Crafts reactions or cyclization steps.
Molecular Structure Analysis
The molecular structure of compounds related to isopropyl anthranilate can be characterized using various spectroscopic techniques. For instance, the structure of a tetrahydroanthracene carboxylic acid derivative was elucidated using 1H NMR, 13C NMR, IR, ESI-MS, and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the position of isopropyl groups and other substituents on the anthracene or anthranilic acid frameworks.
Chemical Reactions Analysis
The chemical reactivity of anthracene derivatives is highlighted by their participation in reactions such as the Diels–Alder (D–A) reaction, which allows for the functionalization of An-iPP without degrading its original properties . Additionally, the reaction of anthranilic acid derivatives with (N-isocyanimino)triphenylphosphorane to form 1,3,4-oxadiazoles via an intramolecular aza-Wittig reaction demonstrates the versatility of these compounds in chemical synthesis . These reactions are indicative of the types of chemical transformations that isopropyl anthranilate might undergo.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of isopropyl anthranilate, they do provide information on related compounds. For example, the unique fluorescent properties of An-iPP suggest that anthracene derivatives can exhibit interesting optical properties . The stability of these compounds during reactions, as evidenced by the lack of degradation during the D–A reaction, also suggests that isopropyl anthranilate may have stable physical and chemical properties under certain conditions .
Scientific Research Applications
Pharmacological Activities and Metabolism : Isopropyl N-methylanthranilate (IMA) has been studied for its pharmacological activities. Research on rats showed that IMA undergoes metabolic pathways resulting in various anthranilate derivatives. These studies also noted the absence of liver toxicity or other signs of toxicity in rats treated with IMA (Radulović et al., 2017).
Bioengineering Applications : Poly(N-isopropyl acrylamide) (pNIPAM), a compound related to isopropyl anthranilate, has been widely used for bioengineering applications, particularly in the nondestructive release of biological cells and proteins from substrates (Cooperstein & Canavan, 2010).
Distribution in Organs and Pharmacological Properties : The distribution of isopropyl N-methylanthranilate and its metabolites in organs of rats was studied, showing significant presence in the liver and involvement in various pharmacological activities, such as antinociceptive, anti-inflammatory, and anxiolytic effects (Miltojević et al., 2019).
Anxiety and Depression Treatment : Isopropyl N-methylanthranilate was studied for its potential in treating anxiety and depression in mice. The study found significant anxiolytic and antidepressant-like effects, suggesting potential therapeutic applications (Radulović et al., 2013).
Repellency to Birds : Isopropyl anthranilate was studied for its repellency to birds, specifically European starlings. The study highlighted the importance of nasal trigeminal chemoreception and olfaction in the sensory detection of anthranilates (Mason et al., 1989).
Therapeutic Drug Synthesis in Yeast : The potential for using yeast (Saccharomyces cerevisiae) as a catalyst for synthesizing tranilast and various tranilast analogs, which are cinnamoyl anthranilates with potential therapeutic benefits, was explored. This study demonstrates the feasibility of producing a range of cinnamoyl anthranilates in yeast (Eudes et al., 2011).
Anticancer Applications : Anthranilic acids, including derivatives similar to isopropyl anthranilate, were studied as environmental probes for detecting cancer cells. Their optical properties were investigated, indicating potential applications in cancer-cell detection (Culf et al., 2016).
Insecticide Development : The development of anthranilic diamides, a class of insecticides with a novel mode of action, was explored. These compounds activate the ryanodine receptor, causing impaired muscle contraction regulation, offering a new approach to pest management (Cordova et al., 2006).
Safety And Hazards
Future Directions
The N-functionalized amino acid N-methylanthranilate, which can be derived from Isopropyl anthranilate, is an important precursor for bioactive compounds such as anticancer acridone alkaloids, the antinociceptive alkaloid O-isopropyl N-methylanthranilate, the flavor compound O-methyl-N-methylanthranilate, and as a building block for peptide-based drugs . Despite the reports of anthranilate biosynthesis in several engineered cells, the anthranilate production yield is still unsatisfactory . Therefore, future research could focus on improving the yield of anthranilate production.
properties
IUPAC Name |
propan-2-yl 2-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOZHFJYXAQZJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066334 | |
Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl anthranilate | |
CAS RN |
18189-02-1 | |
Record name | Isopropyl anthranilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18189-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isopropyl anthranilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189021 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 2-amino-, 1-methylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOPROPYL ANTHRANILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HMH3887MNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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